molecular formula C16H18ClNO2 B2433434 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320954-01-4

2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No.: B2433434
CAS No.: 2320954-01-4
M. Wt: 291.78
InChI Key: BOJWWWCBPISDBK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a sophisticated chemical reagent featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry. This scaffold is a central motif in tropane alkaloids and is extensively investigated for its relevance to the central nervous system . The specific stereochemistry ((1R,5S)) and the 3-methylene substitution on the bicyclic core are key structural features that influence the molecule's three-dimensional conformation and its interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . The primary research applications of this compound are in neuroscience and pharmacology, particularly in the development of ligands for monoamine transporters and receptors. The 8-azabicyclo[3.2.1]octane structure is a recognized pharmacophore in potent and selective inhibitors of targets like the dopamine transporter (DAT) and serotonin transporter (SERT) . Furthermore, recent research has explored similar azabicyclic scaffolds for their potential as inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory responses . The (4-chlorophenoxy)acetyl group attached to the bridgehead nitrogen is a strategically chosen substituent that can be modified to fine-tune the compound's affinity, selectivity, and physicochemical properties, aiding in the discovery of novel neuroactive agents or anti-inflammatory therapeutics. This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11-8-13-4-5-14(9-11)18(13)16(19)10-20-15-6-2-12(17)3-7-15/h2-3,6-7,13-14H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJWWWCBPISDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into two main components:

  • 4-Chlorophenoxy Group : This moiety is known for its role in enhancing the lipophilicity and biological activity of various compounds.
  • Bicyclic Azabicyclo[3.2.1]octane Framework : This structure is often associated with neuroactive properties and has been studied for its interactions with neurotransmitter systems.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Deubiquitinating Enzymes : Similar compounds have been shown to selectively inhibit deubiquitinating enzymes like USP30, which plays a crucial role in cellular regulation and has implications in neurodegenerative diseases .
  • Neurotransmitter Modulation : The bicyclic structure suggests potential interactions with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.

Antineoplastic Activity

Recent studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Neuroprotective Effects

The neuroprotective properties of related bicyclic compounds have been documented, showing promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammation.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of a structurally similar compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cells.
  • Neuroprotection in Animal Models : In an animal model for Alzheimer's disease, administration of a related bicyclic compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ACytotoxicity5
Compound BNeuroprotection10
Compound CDeubiquitinating Enzyme Inhibition0.5

Table 2: Structural Characteristics

Compound NameStructure TypeKey Functional Groups
This compoundBicyclic Azabicyclo[3.2.1]octane4-Chlorophenoxy
Related Compound DBicyclicPhenyl, Methoxy

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one with high stereochemical purity?

  • Methodology : Multi-step synthesis typically involves constructing the azabicyclo[3.2.1]octane core via cyclization reactions under controlled conditions (e.g., high-pressure reactors for ring closure) . Subsequent functionalization with the 4-chlorophenoxy group may require nucleophilic substitution or coupling reactions. Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature optimization (reflux conditions), and catalysts (e.g., anhydrous K₂CO₃ for etherification) .
  • Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for isolating enantiomerically pure products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the methylene group on the bicyclic framework .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • HPLC with Chiral Columns : Ensures enantiomeric purity (>98%) by resolving stereoisomers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Experimental Design :

  • In Vitro Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to measure affinity (Kᵢ values). Reference structurally similar azabicyclo compounds with known receptor activity .
  • Molecular Docking : Model the compound’s 3D structure to predict binding modes with target proteins, leveraging the methylene group’s conformational flexibility .
  • Dose-Response Studies : Test across concentrations (nM to μM) to establish EC₅₀/IC₅₀ values, ensuring reproducibility via triplicate trials .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Resolution Strategies :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .
  • Species-Specific Variability : Compare receptor homology across models (e.g., murine vs. human targets) to contextualize discrepancies .

Q. What advanced methodologies are suitable for synthesizing derivatives to explore structure-activity relationships (SAR)?

  • Derivatization Approaches :

  • Position-Specific Modifications : Replace the 4-chlorophenoxy group with other aryl/heteroaryl moieties (e.g., 4-trifluoromethylphenyl) to assess electronic effects on activity .
  • Bicyclic Core Alterations : Introduce substituents (e.g., fluorination at C3) to probe steric and electronic influences on target binding .
  • Parallel Synthesis : Use combinatorial chemistry libraries to rapidly generate analogs, followed by high-throughput screening .

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